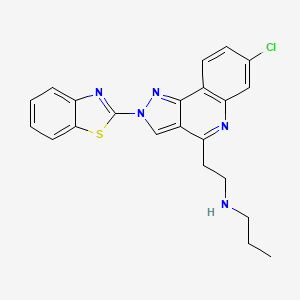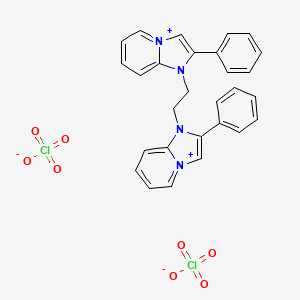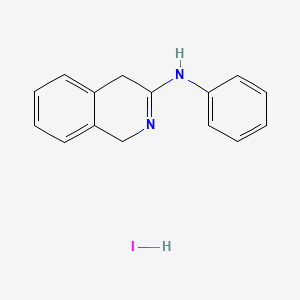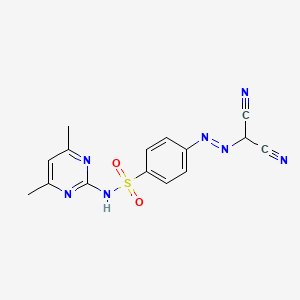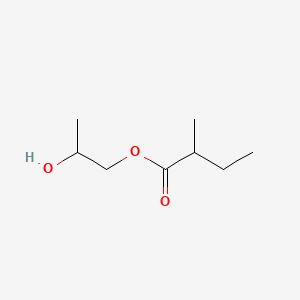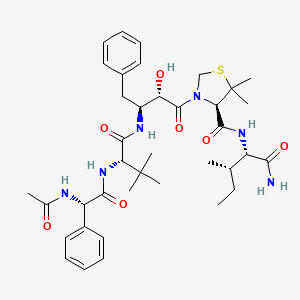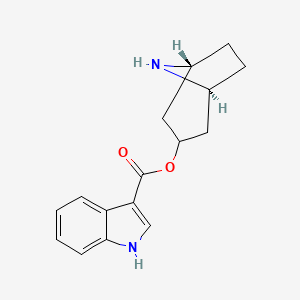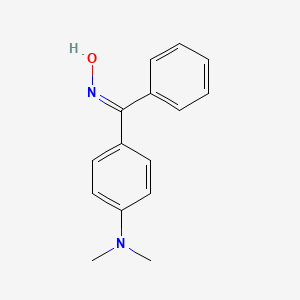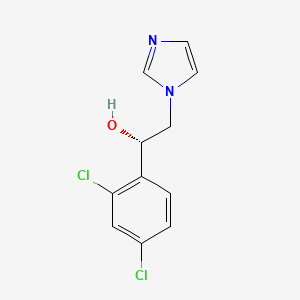
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group and an imidazole ring, which are connected via an ethanol moiety
準備方法
The synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenyl and imidazole derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes, optimization of reaction parameters, and purification techniques to ensure high yield and purity.
化学反応の分析
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
科学的研究の応用
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression, resulting in its observed biological effects.
類似化合物との比較
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other imidazole derivatives, such as 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone and 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethane, share structural similarities but differ in their functional groups and chemical properties.
Uniqueness: The presence of the ethanol moiety in 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- imparts unique chemical reactivity and potential biological activities, distinguishing it from other related compounds.
特性
CAS番号 |
27646-28-2 |
|---|---|
分子式 |
C11H10Cl2N2O |
分子量 |
257.11 g/mol |
IUPAC名 |
(1S)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/t11-/m1/s1 |
InChIキー |
UKVLTPAGJIYSGN-LLVKDONJSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=CN=C2)O |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



